molecular formula C7H7NO3 B1591122 6-(Hydroxymethyl)nicotinic acid CAS No. 775545-30-7

6-(Hydroxymethyl)nicotinic acid

Cat. No. B1591122
CAS RN: 775545-30-7
M. Wt: 153.14 g/mol
InChI Key: HJDYJONTIWRYOB-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)nicotinic acid, also known as 6-Hydroxymethyl-nicotinic acid methyl ester, is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.135 . This compound is used as a building block in heterocyclic compounds .


Synthesis Analysis

The synthesis of 6-(Hydroxymethyl)nicotinic acid involves several steps. One method involves taking 6-methyl nicotinate as a raw material and reacting it under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . This is then reacted with morpholine to generate the product 6-formyl nicotinic acid methyl ester .


Molecular Structure Analysis

The molecular structure of 6-(Hydroxymethyl)nicotinic acid is represented by the SMILES string COC(=O)c1ccc(CO)nc1 . The InChI key for this compound is QVLONHSXRWCCAE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-(Hydroxymethyl)nicotinic acid has a density of 1.4±0.1 g/cm3 . It has a boiling point of 369.6±32.0 °C at 760 mmHg . The flash point is 177.3±25.1 °C . The compound is stored at 2-8°C .

Scientific Research Applications

Pharmaceutical Intermediate

“6-(Hydroxymethyl)nicotinic acid” serves as a valuable pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.

Production of Nitrogen-Containing Heterocyclic Compounds

This compound is significant in the production of nitrogen-containing heterocyclic compounds . These compounds are essential in many fields of chemistry due to their wide range of biological activities.

Chemical Precursor

“6-(Hydroxymethyl)nicotinic acid” acts as a chemical precursor . As a precursor, it is used in the synthesis of more complex chemical compounds.

Production of Chemical Pesticides

It extends its significance to the production of chemical pesticides . The nitrogen-containing heterocyclic compounds derived from it are crucial in the formulation of certain pesticides.

Antibacterial Properties

Nicotinamide derivatives, including “6-(Hydroxymethyl)nicotinic acid”, have been investigated for their antibacterial properties . They have shown potential in combating bacterial infections.

Antibiofilm Properties

These compounds also exhibit antibiofilm properties . Biofilms are a collective of microorganisms where cells stick to each other on a surface. These are notoriously hard to eradicate. Therefore, compounds that can inhibit biofilm formation are of great interest in medical and industrial fields.

Computational Analyses

“6-(Hydroxymethyl)nicotinic acid” and its derivatives are subjects of computational analyses . These studies help understand their electronic properties, which can be crucial in various applications, including drug design and synthesis.

Synthesis of Nicotinamide Derivatives

This compound is used in the synthesis of nicotinamide derivatives . These derivatives have a wide range of biological applications, further extending the utility of “6-(Hydroxymethyl)nicotinic acid”.

Safety and Hazards

The safety data sheet for a similar compound, nicotinic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and wearing eye protection .

properties

IUPAC Name

6-(hydroxymethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDYJONTIWRYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563367
Record name 6-(Hydroxymethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)nicotinic acid

CAS RN

775545-30-7
Record name 6-(Hydroxymethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under ice cooling, 2 M aqueous sodium hydroxide solution (3.0 mL) was added to a solution of 6-acetoxymethylpyridine-3-carboxylic acid methyl ester (Reference Compound No. 9-1, 0.60 g, 2.9 mmol) in methanol (6.0 mL). The reaction mixture was stirred under ice cooling for 40 minutes and at room temperature for 4 hours. Under ice cooling, 2 M hydrochloric acid (3.1 mL) was added thereto, and then the solvent was evaporated under reduced pressure to give the title reference compound as an orange solid.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 6-hydroxymethyl-nicotinic acid methyl ester (0.400 g, 2.38 mmol) in 1.0 N NaOH (25.0 mL) and methanol (10.0 mL) was heated at 80° C. for 1 hour. The reaction mixture was cooled to room temperature and the pH was adjusted to 7.0 with 1.0 N HCl. The reaction mixture was concentrated in vacuo and the resulting salt was slurried in DMF and filtered to provide the title compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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